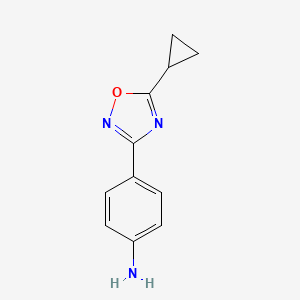

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

Description

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline |

InChI |

InChI=1S/C11H11N3O/c12-9-5-3-7(4-6-9)10-13-11(15-14-10)8-1-2-8/h3-6,8H,1-2,12H2 |

InChI Key |

BBJTVRIZPWGGCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CC=C(C=C3)N |

Origin of Product |

United States |

Biological Activity

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline, a compound characterized by the presence of a cyclopropyl group and a 1,2,4-oxadiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including antibacterial and antifungal properties, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 201.22 g/mol. Its structure includes a cyclopropyl group attached to an oxadiazole ring which is known for its bioisosteric properties that can influence biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against related oxadiazole derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 20 | |

| P. aeruginosa | 25 | |

| B. subtilis | 18 |

These results indicate that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of oxadiazole derivatives. The study found that modifications on the oxadiazole ring significantly influenced the antibacterial potency against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

In this study, derivatives similar to this compound were synthesized and evaluated for their antimicrobial efficacy. The results demonstrated that compounds with electron-donating groups on the aniline portion showed enhanced activity compared to those with electron-withdrawing substituents.

The proposed mechanism of action for oxadiazole derivatives involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This mechanism is supported by studies indicating that these compounds can inhibit key enzymes involved in peptidoglycan biosynthesis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxadiazole Ring

Methyl-Substituted Analogs

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9)

3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-69-0)

Cyclobutyl-Substituted Analog

Trifluoromethyl-Substituted Analog

Positional Isomerism and Functional Group Modifications

Positional Isomers

Carboxylic Acid Derivative

- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 915920-27-3)

Methoxy-Linked Analog

- 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride Molecular Weight: 267.71 g/mol Discontinued Status: Limited commercial availability (CymitQuimica) .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Hazard Class |

|---|---|---|---|---|---|

| 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline | N/A | C₁₁H₁₁N₃O | ~201.22* | Cyclopropyl | Not reported |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | 10185-68-9 | C₉H₉N₃O | 175.19 | Methyl | Non-hazardous |

| 3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)aniline | 71754-23-9 | C₉H₆F₃N₃O | 229.16 | Trifluoromethyl | Not reported |

| 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | 915920-27-3 | C₁₂H₁₀N₂O₃ | 230.22 | Benzoic acid | 6.1 (H301) |

*Estimated based on positional isomer data .

Preparation Methods

Amidoxime and Carboxylic Acid Condensation

- Methodology: The most common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives. The reaction typically proceeds under acidic or basic conditions, often facilitated by coupling reagents such as HATU or carbodiimides.

- Reaction Conditions: Elevated temperatures (80–120°C), often in polar aprotic solvents like DMSO or acetonitrile.

- Yield: Usually high (up to 90%) with proper optimization.

Nitrile Oxide Cycloaddition

- Methodology: Nitrile oxides generated in situ react with nitriles or other dipolarophiles to form 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition.

- Application: Suitable for synthesizing substituted oxadiazoles with various functional groups.

Construction of the Cyclopropyl-Substituted Oxadiazole

The cyclopropyl group at the 5-position of the oxadiazole ring can be introduced through several strategies:

Cyclopropyl-Containing Precursors

Direct Cyclopropylation

- Method: Post-synthetic modification of the oxadiazole ring via cyclopropylation reactions, often utilizing diazomethane derivatives or cyclopropanation reagents like Simmons–Smith reagent.

Specific Synthetic Routes for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-YL)aniline

Based on literature, two plausible synthetic pathways are outlined:

Route A: Multi-Step Synthesis via Aromatic Precursors

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Nitration of aniline derivative | Prepare a suitable aromatic precursor with amino functionality. |

| 2 | Conversion to amidoxime | React with hydroxylamine hydrochloride under basic conditions. |

| 3 | Cyclization with cyclopropyl carboxylic acid derivatives | Use coupling reagents like EDC or HATU in presence of base to form the oxadiazole ring. |

| 4 | Final functionalization | Introduce the amino group at the para-position if not present. |

Route B: One-Pot Cyclization Approach

- Starting Material: Cyclopropyl-substituted amidoximes and aromatic acids.

- Procedure: Combine amidoxime and acid derivatives with coupling agents (e.g., HATU) in a suitable solvent (acetonitrile or DMSO) at elevated temperature (~80–120°C).

- Outcome: Formation of the target compound in moderate to high yields (50–80%).

Representative Reaction Scheme

Cyclopropyl carboxylic acid derivative + Amidoxime → Cyclization under dehydrating conditions → this compound

Summary of Research Data and Yield Analysis

Notes on Optimization and Challenges

- Reaction Conditions: Elevated temperatures and polar aprotic solvents favor cyclization efficiency.

- Yield Enhancement: Use of coupling reagents like HATU or EDC improves yields.

- Selectivity: Controlling reaction conditions prevents side reactions such as polymerization or undesired rearrangements.

- Functional Group Compatibility: The presence of amino groups on aromatic rings necessitates protective strategies to avoid side reactions.

Q & A

Q. What are the primary synthetic routes for 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)aniline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, cyclopropyl-substituted amidoximes can react with activated carbonyl compounds (e.g., using DCC as a coupling agent) under reflux in acetonitrile or ethanol . Purification is achieved via column chromatography, followed by recrystallization. Purity (>98%) is confirmed using HPLC and LC-MS, with structural validation via H/C NMR and FT-IR spectroscopy .

Q. How is the molecular structure of this compound confirmed, and what challenges arise in crystallographic analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include low crystal quality due to flexible substituents (e.g., cyclopropyl and aniline groups). SHELX software (SHELXL for refinement) resolves ambiguities in bond lengths and angles, particularly for the oxadiazole ring’s planarity and cyclopropyl geometry . Computational methods (DFT) supplement experimental data to validate electronic configurations .

Q. What are the key spectroscopic signatures (NMR, IR) for characterizing this compound?

- Methodological Answer :

- NMR : The aniline NH group appears as a singlet at ~5.2 ppm (DMSO-). The cyclopropyl protons resonate as multiplets between 1.2–1.5 ppm. Oxadiazole ring protons are deshielded (8.5–9.0 ppm) .

- IR : Stretching vibrations at 1620–1650 cm (C=N in oxadiazole) and 3350–3450 cm (N-H in aniline) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group introduces steric hindrance, slowing Buchwald-Hartwig amination but enhancing regioselectivity in Suzuki-Miyaura couplings. Density Functional Theory (DFT) studies show that the cyclopropyl ring’s σ-donor effect stabilizes transition states in Pd-catalyzed reactions . Optimization requires ligands like XPhos and elevated temperatures (80–100°C) .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., antimicrobial vs. anticancer)?

- Methodological Answer : Discrepancies often stem from assay conditions (e.g., solvent polarity affecting solubility) or impurity profiles. Reproducibility is ensured by:

- Standardizing solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays).

- Validating compound stability via LC-MS before assays .

- Using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) .

Q. How can molecular docking predict interactions between this compound and biological targets (e.g., kinases)?

- Methodological Answer : Docking workflows (AutoDock Vina, Glide) use the oxadiazole ring as a hydrogen-bond acceptor and the cyclopropyl group for hydrophobic interactions. The aniline NH may form salt bridges with acidic residues (e.g., Asp86 in EGFR kinase). MD simulations (AMBER) refine binding poses and calculate binding free energies (MM-PBSA) .

Q. What analytical methods differentiate this compound from its regioisomers (e.g., 1,3,4-oxadiazole derivatives)?

- Methodological Answer :

- LC-MS/MS : Fragmentation patterns differ; 1,2,4-oxadiazoles show dominant [M–NH] ions, while 1,3,4-oxadiazoles exhibit [M–CO] .

- N NMR : Nitrogen chemical shifts distinguish positional isomers (1,2,4-oxadiazole: δ ~250 ppm vs. 1,3,4: δ ~280 ppm) .

Key Research Gaps and Recommendations

- Crystallographic Data : Limited SC-XRD data for this compound—prioritize crystal growth in mixed solvents (hexane:EtOAc).

- Toxicity Profiling : Acute toxicity (LD) remains unstudied; initiate zebrafish or rodent models .

- Scale-Up Synthesis : Optimize microwave-assisted synthesis to reduce reaction times (current: 12h → target: 2h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.